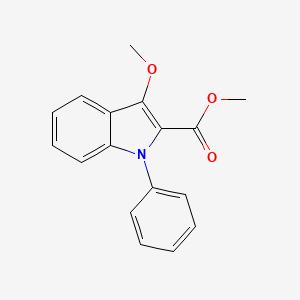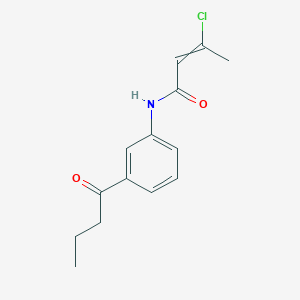
1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol is an organic compound characterized by the presence of a methylenedioxy group attached to a phenyl ring, which is further connected to a chloroethanol moiety. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol can be synthesized through several methods. One common approach involves the chlorination of 1-(3,4-Methylenedioxyphenyl)ethanol using thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically occurs at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction parameters. This method enhances the efficiency and scalability of the production process, ensuring consistent quality and purity of the final product.
化学反応の分析
Types of Reactions: 1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3,4-Methylenedioxyphenyl)-2-chloroacetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 1-(3,4-Methylenedioxyphenyl)-2-chloroethane, typically using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, leading to the formation of 1-(3,4-Methylenedioxyphenyl)-2-ethanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxide ions, alkoxide ions.
Major Products:
Oxidation: 1-(3,4-Methylenedioxyphenyl)-2-chloroacetaldehyde.
Reduction: 1-(3,4-Methylenedioxyphenyl)-2-chloroethane.
Substitution: 1-(3,4-Methylenedioxyphenyl)-2-ethanol.
科学的研究の応用
1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism by which 1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The methylenedioxy group can participate in electron-donating interactions, influencing the reactivity of the compound. Additionally, the chloroethanol moiety can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.
類似化合物との比較
1-(3,4-Methylenedioxyphenyl)-2-propanone: This compound shares the methylenedioxyphenyl structure but differs in the presence of a propanone group instead of a chloroethanol moiety.
1-(3,4-Methylenedioxyphenyl)-2-nitropropene: Similar in structure, this compound contains a nitropropene group, which significantly alters its chemical properties and reactivity.
3,4-Methylenedioxyamphetamine:
Uniqueness: 1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol is unique due to the presence of both a methylenedioxy group and a chloroethanol moiety, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
特性
分子式 |
C9H9ClO3 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-2-chloroethanol |
InChI |
InChI=1S/C9H9ClO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3,7,11H,4-5H2 |
InChIキー |
YWPJZZBYTIRESV-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-(1H-indol-7-yloxy)-ethyl]-dimethyl-amine](/img/structure/B8602996.png)
![2-methyl-5-[[(2S)-oxiran-2-yl]methoxy]-1,3-benzothiazole](/img/structure/B8603001.png)



![[(4-Amino-3-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B8603049.png)
![3-Bromo-7-(bromomethyl)-4-chlorothieno[3,2-c]pyridine](/img/structure/B8603057.png)
![methyl 3-[2-(naphthalen-1-yl)acetamido]thiophene-2-carboxylate](/img/structure/B8603060.png)



